Thiamine thiazolone

Description

Contextualization within Thiamine (B1217682) Metabolism and Biochemistry

Thiamine, or vitamin B1, is an essential micronutrient vital for all living organisms. researchgate.net Its biologically active form, thiamine pyrophosphate (TPP), is a critical coenzyme for several enzymes involved in fundamental metabolic pathways. cornell.edu These TPP-dependent enzymes, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, are central to carbohydrate metabolism and the production of cellular energy (ATP), as well as the synthesis of nucleic acids, and amino acids. cornell.edu

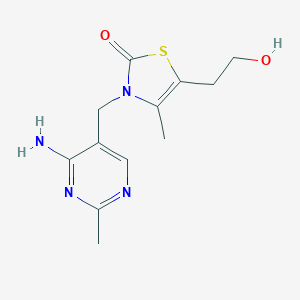

Thiamine itself is composed of a pyrimidine (B1678525) and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. nih.gov The reactivity of the thiazole ring is central to thiamine's coenzymatic function. Thiamine and its derivatives can undergo oxidation, which may result in the conversion of the thiazole ring into a thiazolone ring, leading to a loss of biological activity. researchgate.net Thiamine thiazolone is a derivative of thiamine where the C2 position of the thiazole ring is oxidized to a carbonyl group. acs.org This structural modification is key to its role as a subject of scientific inquiry, particularly as an antagonist to thiamine's natural functions.

Historical Perspectives on this compound Investigation

The investigation of this compound is intrinsically linked to the broader history of thiamine research. The quest to understand the etiology of beriberi in the late 19th and early 20th centuries led to the discovery of thiamine. nih.gov Christiaan Eijkman's observations of polyneuritis in chickens fed polished rice, and the subsequent work of Gerrit Grijns, pointed towards the existence of essential dietary components. nih.gov This culminated in the isolation and crystallization of thiamine by Barend Jansen and Willem Donath in 1926, and its synthesis by Robert Williams in 1936. nih.gov

As the understanding of thiamine's coenzymatic role grew, so did the interest in its analogs and antagonists as tools to probe enzyme mechanisms. The synthesis and study of thiamine derivatives, such as this compound, became a strategy to investigate the active sites and catalytic functions of thiamine-dependent enzymes. Thiamine antagonists, including this compound, were developed to mimic the natural coenzyme and interact with these enzymes, thereby providing insights into their function and structure. researchgate.net The investigation of these compounds has been crucial in elucidating the mechanisms of enzyme inhibition and the specifics of coenzyme-enzyme binding.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCONGLPCAPYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197660 | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-82-4 | |

| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine thiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine thiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE THIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties

Thiamine (B1217682) thiazolone is a solid, colorless compound with defined chemical and physical characteristics that are important for its study and application in biochemical research.

Interactive Table: of Thiamine Thiazolone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2(3H)-one | sielc.com |

| CAS Number | 490-82-4 | sielc.com |

| Molecular Formula | C12H16N4O2S | sielc.com |

| Molecular Weight | 280.351 g/mol | sielc.com |

| Appearance | Colorless solid | |

| LogP | 0.151 | sielc.com |

Molecular Mechanisms of Action and Enzymatic Interactions

Interactions with Thiamine-Dependent Enzymes

Thiamine (B1217682) thiazolone and its diphosphate (B83284) derivative are potent antagonists of thiamine-dependent enzymes, a class of proteins crucial for carbohydrate and amino acid metabolism. These enzymes utilize thiamine diphosphate (ThDP) as a cofactor for their catalytic activity. Thiamine thiazolone diphosphate, by acting as a structural analog of ThDP, can bind to the active sites of these enzymes and inhibit their function. The primary targets include the pyruvate (B1213749) dehydrogenase complex (PDHC) and transketolase (TKT).

The pyruvate dehydrogenase complex (PDHC) is a critical enzyme that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate. The E1 component (pyruvate dehydrogenase) of this complex is a ThDP-dependent enzyme and a primary target for inhibition by this compound diphosphate (TTPP). acs.orgnih.gov Replacing the proton at the reactive C2 atom of the thiamin cofactor's thiazolium ring with an oxygen atom, as in TTPP, inactivates the enzyme. acs.org

Studies on isolated enzyme systems have demonstrated the potent inhibitory effects of this compound diphosphate (TTPP) on the pyruvate dehydrogenase complex. In preparations from rat cortex and hippocampus, TTPP was shown to directly decrease PDHC activity. nih.govcnjournals.com Further investigations revealed that TTPP can penetrate the mitochondrial membrane to inhibit the PDHC in intact mitochondria. osti.govresearchgate.net

The affinity of TTPP for the E1 component of PDHC is significantly higher than that of the natural cofactor, ThDP. For the E. coli PDHc E1, TTPP binds approximately 400 times more tightly than ThDP. acs.org This strong binding is a key feature of its inhibitory action. The inhibition of the animal-derived PDHC by TTPP has been characterized as a mixed type. osti.govresearchgate.net

| Enzyme Source | Inhibitor | Key Finding | Reference |

|---|---|---|---|

| Rat Cortex & Hippocampus | TTPP | Directly decreased PDHC activity. | nih.govcnjournals.com |

| Rat Liver & Brain Mitochondria | TTPP | Penetrates mitochondrial membrane and inhibits PDHC. | osti.govresearchgate.net |

| E. coli PDHc E1 | TTPP | Binds ~400 times more tightly than the natural cofactor, ThDP. | acs.org |

| Animal Origin | TTPP | Inhibits PDHC via a mixed-type mechanism. | osti.govresearchgate.net |

In vivo studies have revealed an interesting mechanism for PDHC inhibition. Direct chronic administration of this compound diphosphate (TTPP) into the brains of rats did not produce an inhibitory effect on PDHC activity. nih.govcnjournals.com In contrast, administration of its precursor, this compound (TT), resulted in a decrease in PDHC activity in vivo. nih.govcnjournals.com

This discrepancy is explained by cellular metabolism. This compound itself does not directly inhibit the purified mitochondrial PDHC fraction. nih.gov However, experiments demonstrated that the cytosolic fraction of cells contains the necessary enzymatic machinery to convert this compound into the active inhibitor, this compound diphosphate (TTPP), which then proceeds to inhibit the PDHC. nih.govcnjournals.com

The significantly greater affinity of this compound diphosphate (TTPP) for the E1 component of PDHC compared to the natural cofactor, ThDP, is rooted in specific structural interactions at the enzyme's active site. researchgate.netnih.govacs.org Crystallographic studies of the E. coli PDHc E1 in complex with TTPP have provided detailed insights into these interactions. researchgate.netnih.govacs.orgscience.gov

Upon binding of TTPP in place of ThDP, a reorganization of the protein structure occurs in the vicinity of the active site. researchgate.netnih.govscience.gov This reorganization involves:

Positional and conformational changes in certain amino acid residues. researchgate.netnih.govscience.gov

A change in the V-conformation of the coenzyme analog. researchgate.netnih.govscience.gov

The addition of new hydration sites and the elimination of others. researchgate.netnih.govscience.gov

These collective changes lead to an increase in the number of hydrogen bonds formed between the inhibitor and the enzyme. researchgate.netnih.govscience.gov Notably, these extra hydrogen bonds are formed with non-conserved amino acid residues, which explains the wide variation in binding affinities for TTPP among different ThDP-dependent enzymes. researchgate.netnih.govacs.orgscience.gov The specific amino acid sequence of each enzyme dictates its capacity to form these stabilizing hydrogen bonds with the inhibitor. researchgate.netnih.govacs.org

A non-competitive inhibition mechanism has been proposed to explain the effect of this compound diphosphate (TTPP) on brain PDHC. nih.govcnjournals.com In non-competitive inhibition, a type of mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site distinct from the active site where the substrate binds. pearson.com This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding.

Transketolase (TKT) is a ThDP-dependent enzyme that plays a key role in the pentose (B10789219) phosphate (B84403) pathway. This compound has been shown to inhibit TKT activity. researchgate.netplos.orgsemanticscholar.org In studies using human neutrophils, this compound inhibited TKT, which in turn led to a concentration-dependent reduction in intracellular reactive oxygen species (ROS) levels and the formation of neutrophil extracellular traps (NETs). researchgate.netplos.orgsemanticscholar.org This demonstrates that this compound can act as a potent inhibitor of TKT function in a cellular context. researchgate.netplos.orgsemanticscholar.org

However, the nature of this inhibition appears to differ from that observed with PDHC. Kinetic studies with bakers' yeast transketolase revealed that this compound pyrophosphate (TTPP) acts as a competitive inhibitor with respect to thiamine pyrophosphate. nih.gov Despite this, TTPP is not a particularly high-affinity or slow-binding inhibitor for transketolase. nih.gov This suggests that TTPP is not an effective transition-state analog for the reaction catalyzed by TKT, in contrast to its potent interaction with PDHC. nih.gov This difference in inhibitory potency may be attributed to variations in the polarity of the active sites between the two enzymes. nih.gov

| Enzyme/System | Inhibitor | Key Finding | Inhibition Type | Reference |

|---|---|---|---|---|

| Human Neutrophils | This compound | Inhibited TKT function, reducing ROS and NET formation. | Not specified | researchgate.netplos.orgsemanticscholar.org |

| Bakers' Yeast Transketolase | This compound Pyrophosphate (TTPP) | Not a tight-binding or slow-binding inhibitor. | Competitive (with respect to ThDP) | nih.gov |

Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Thiamine | - |

| Thiamine diphosphate / Thiamine pyrophosphate | ThDP / TPP |

| This compound | TT |

| This compound diphosphate / this compound pyrophosphate | TTPP |

| Pyruvate | - |

| Acetyl-CoA | - |

Inhibition of Transketolase (TKT) by this compound

Binding Affinity Studies of this compound to TKT

This compound diphosphate (TTPP) acts as a competitive inhibitor with respect to thiamine pyrophosphate (ThDP) for binding to baker's yeast transketolase. nih.gov However, it is not classified as a particularly tight or slow-binding inhibitor for this specific enzyme. nih.gov Kinetic studies reveal that TTPP can decrease the hysteretic activation of the enzyme by ThDP. nih.gov In contrast, other research has reported that this compound exhibits significant binding to TKT and has a high affinity for the apoenzyme of other thiamine-utilizing enzymes, such as pyruvate dehydrogenase. plos.orgresearchgate.net This suggests that the binding affinity can vary significantly depending on the specific enzyme and organism. In studies with human polymorphonuclear neutrophils (PMNs), this compound demonstrated low micromolar cellular potency against TKT. plos.orgresearchgate.net

Structural Analysis of Transketolase-Thiamine Thiazolone Diphosphate Complexes

The crystal structure of the transketolase-TTPP complex has been determined at a resolution of 2.3 Å. nih.gov This structural analysis reveals that the complex's conformation closely resembles that of the enzyme bound to its natural cofactor, thiamine diphosphate (ThDP). nih.govcapes.gov.br The binding of TTPP to transketolase appears to involve ground-state interactions rather than mimicking a high-energy transition state. nih.gov This structural similarity allows researchers to model the structure of the reaction intermediate, providing insights into which enzymatic groups are responsible for binding the intermediate and facilitating proton transfer during catalysis. nih.gov

Implications for Thiamine-Utilizing Enzyme Activity Modulation

This compound is an established inhibitor of thiamine-utilizing enzyme activity. plos.orgresearchgate.net In human PMNs, it has been shown to inhibit TKT function, leading to a concentration-dependent reduction in intracellular reactive oxygen species (ROS) levels and neutrophil extracellular trap (NET) formation. plos.org At concentrations of 300 μM and 600 μM, it significantly reduced NET-DNA release. plos.org However, a notable characteristic of TTPP is its poor selectivity. ub.eduscirp.org It acts as an inhibitor for various thiamine-dependent enzymes, including pyruvate dehydrogenase, which limits its potential for specific pharmacological applications. ub.eduscirp.org

Interactions with Alpha-Ketoglutarate (B1197944) Dehydrogenase

The alpha-ketoglutarate dehydrogenase (KGDHC) complex is a critical enzyme in the tricarboxylic acid (TCA) cycle, converting α-ketoglutarate to succinyl-CoA. jocmr.orgmdpi.comcornell.edu While this compound is known to inhibit thiamine-dependent enzymes generally, specific detailed studies on its interaction with KGDHC are less prevalent in the literature than for enzymes like pyruvate dehydrogenase or transketolase. However, research on other thiamine analogues provides context. For instance, 3-deazaThDP, an electrically neutral analogue, is a potent inhibitor of the E1 subunit of KGDHC from E. coli, binding approximately 500 times more tightly than ThDP with a Ki value of about 5 nM. researchgate.netd-nb.info This potent inhibition by neutral analogues suggests that the active site of KGDHC can strongly bind molecules that mimic the charge-neutralized transition state of the cofactor.

Role as a Transition State Analogue in Thiamine-Dependent Enzymes

This compound pyrophosphate was specifically synthesized to act as a transition-state analogue for thiamine-dependent enzymes. researchgate.net During catalysis, the thiazolium ring of ThDP is thought to form intermediates that have lost their positive charge. researchgate.netresearchgate.net The uncharged thiazolone ring of TTPP mimics this electronic state. researchgate.net

This mimicry is highly effective for certain enzymes. For the E. coli pyruvate dehydrogenase complex, TTPP binds far more strongly than ThDP itself, acting as a powerful inhibitor. researchgate.netresearchgate.net However, this is not universally true for all thiamine enzymes. Studies on baker's yeast transketolase have concluded that TTPP is not an effective transition-state analogue for that particular enzyme. nih.govresearchgate.net This difference is hypothesized to stem from variations in the polarity of the active sites. The active site of pyruvate dehydrogenase is thought to be more hydrophobic, which would stabilize an uncharged transition state like TTPP. nih.govresearchgate.net In contrast, the active site of baker's yeast transketolase contains charged amino acid side chains, making it less favorable for an uncharged analogue and potentially favoring a charge-separated form instead. nih.govresearchgate.net

| Enzyme | Organism | Role as Transition State Analogue | Binding Characteristics | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex | E. coli | Effective | Binds much more strongly than ThDP | researchgate.netresearchgate.net |

| Transketolase | Baker's Yeast (S. cerevisiae) | Not Effective | Competitive inhibitor, but not tight-binding | nih.govresearchgate.net |

Modulation of Thiamine Pyrophosphokinase Activity

Thiamine pyrophosphokinase (TPPK) is the enzyme responsible for converting thiamine into its biologically active form, thiamine diphosphate (ThDP), through pyrophosphorylation. ncats.iomdpi.com The activity of TPPK is crucial for maintaining the cellular pool of this essential cofactor. Many thiamine antagonists, which often possess a permanent positive charge on their heterocyclic ring, are known to be substrates for TPPK. researchgate.net This enzymatic conversion is necessary to produce the diphosphorylated, active inhibitor. For example, the thiamine analogue oxythiamine (B85929) is converted to oxythiamine pyrophosphate by TPPK, which then acts as the inhibitor of thiamine-dependent enzymes. researchgate.netresearchgate.net

This compound, which lacks a permanent positive charge, was developed as part of research into neutral thiazolium replacements that could still act as substrates for TPPK. researchgate.net The interaction is primarily one-directional: TPPK acts on thiamine analogues like this compound to convert them into their inhibitory diphosphate forms. researchgate.netontosight.ai

Metal Ion Coordination in this compound Enzymatic Action

The catalytic activity of thiamine-dependent enzymes universally requires a divalent metal ion, typically Ca²⁺ or Mg²⁺, as a cofactor. wikipedia.orgnih.govuniprot.org Structural studies of transketolase have shown that the diphosphate moiety of the bound cofactor, ThDP, interacts with the enzyme via a calcium ion. nih.govembopress.org This metal ion is coordinated jointly by the pyrophosphate group and amino acid residues of the enzyme, playing a critical role in the proper binding and orientation of the cofactor within the active site. iucr.orgnih.gov

Given that the crystal structure of the transketolase-TTPP complex closely resembles that of the ThDP-bound enzyme, it is understood that metal ion coordination remains essential for the binding of this compound diphosphate. nih.govscirp.org The pyrophosphate tail of TTPP, which is identical to that of ThDP, facilitates this crucial interaction with the divalent cation, anchoring the inhibitor within the active site in a manner that mimics the natural cofactor. scirp.orgembopress.org

Biochemical and Physiological Significance

Thiamine (B1217682) Thiazolone as an Enzyme Inhibitor

Thiamine thiazolone, particularly in its pyrophosphate form (TTPP), is a potent inhibitor of several thiamine-dependent enzymes. acs.org It acts as a structural analog of thiamine pyrophosphate (TPP), the natural coenzyme. vaia.com This structural similarity allows it to bind to the active site of these enzymes. vaia.com

Mechanism of Action on Pyruvate (B1213749) Dehydrogenase

The most extensively studied target of TTPP is the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular metabolism that links glycolysis to the citric acid cycle. cornell.edu TTPP is a powerful competitive inhibitor of the E1 component of the PDH complex. vaia.com It binds to the enzyme's active site with an affinity that is approximately 20,000 times greater than that of the natural cofactor, TPP. vaia.com This high-affinity binding effectively blocks the active site, preventing TPP from binding and thus halting the enzyme's normal catalytic function. vaia.com

Studies have shown that TTPP inhibits the PDH complex of animal origin through a mixed-type inhibition, while it inhibits yeast pyruvate decarboxylase competitively with respect to TPP. osti.gov The potent inhibition is attributed to TTPP acting as a transition-state analog for the dehydrogenase reactions catalyzed by the enzyme complex. osti.gov

Effects on Other Thiamine-Dependent Enzymes

This compound and its pyrophosphate derivative also inhibit other TPP-dependent enzymes, such as transketolase. researchgate.netub.edu Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH. cornell.edu The inhibition of transketolase by this compound has been demonstrated to reduce intracellular reactive oxygen species (ROS) and neutrophil extracellular trap (NET) release. researchgate.net However, the selectivity of TTPP for different thiamine-dependent enzymes can vary. ub.edu

Interactive Table: Research Findings on this compound's Biochemical Effects

| Enzyme | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Pyruvate Dehydrogenase | Escherichia coli | TTPP is a potent competitive inhibitor, binding ~20,000 times more strongly than TPP. | vaia.com |

| Pyruvate Dehydrogenase Complex | Animal | TTPP exhibits mixed-type inhibition. | osti.gov |

| Pyruvate Decarboxylase | Yeast | TTPP acts as a competitive inhibitor with respect to TPP. | osti.gov |

| Transketolase | Human PMNs | This compound inhibits TKT function, reducing ROS and NET release. | researchgate.net |

| Wheat Germ Pyruvate Decarboxylase | Wheat Germ | TTPP binds in a two-step process and acts as a competitive inhibitor of activation by TPP. | nih.gov |

Pharmacological and Biological Activities of Thiamine Thiazolone and Derivatives

Neuroprotective Potentials

Thiamine (B1217682) and its derivatives are crucial for normal neurological function, and their deficiency is linked to several neurological disorders. Thiamine thiazolone and other thiamine derivatives are being investigated for their potential to protect nerve cells from damage and degeneration.

Studies in Neurodegenerative Disease Models (e.g., Alzheimer's, Wernicke-Korsakoff Syndrome)

This compound has been explored for its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease and Wernicke-Korsakoff syndrome. jchemrev.comontosight.ai Its proposed mechanism involves enhancing energy metabolism and mitigating oxidative stress, both of which are implicated in the pathology of these diseases. ontosight.ai The ability of thiamine derivatives to cross the blood-brain barrier and influence neurotransmitter systems further supports their investigation in this context. ontosight.ai

Studies on thiamine deficiency models, which can mimic some aspects of neurodegenerative diseases, have shown that thiamine is critical for brain health. nih.gov Thiamine deficiency can lead to neuronal death and has been associated with conditions like Wernicke-Korsakoff syndrome, which is characterized by severe memory impairment. ontosight.aimdpi.comukrbiochemjournal.org While high-dose thiamine is a standard treatment for Wernicke-Korsakoff syndrome, derivatives like this compound are being studied for their potentially improved bioavailability. ontosight.aiacs.orgnih.gov

In the context of Alzheimer's disease, research has highlighted the role of thiamine and its more bioavailable derivatives, such as benfotiamine (B1667992) (a thiamine thioester), in improving cognitive outcomes in patients with mild forms of the disease. nih.govuliege.be Benfotiamine has demonstrated beneficial effects in rodent models of neurodegeneration, suggesting that thiamine derivatives, as a class, hold promise. nih.govuliege.be Another thiamine thioester, O,S-dibenzoylthiamine (DBT), has shown even greater potency than benfotiamine in in-vitro studies, particularly in terms of its anti-inflammatory effects. nih.govuliege.bemdpi.com These findings on related thiamine derivatives provide a strong rationale for the continued investigation of this compound's neuroprotective capabilities.

Effects on Neuronal Health and Survival

This compound is believed to promote the health and survival of neurons by bolstering energy metabolism and reducing oxidative stress. ontosight.ai Thiamine itself plays a vital role in intracellular glucose metabolism, and its deficiency can lead to the production of free radicals and subsequent oxidative stress, a key factor in neuronal damage. drugbank.com Research suggests that thiamine and its derivatives may protect the brain from such oxidative damage. mdpi.comnih.gov

In-vitro studies have demonstrated that thiamine treatment can significantly promote the survival of cultured hippocampal neurons. ontosight.ai This survival-promoting activity was diminished by the co-application of oxythiamine (B85929), a thiamine antagonist, suggesting a specific, thiamine-dependent neurotrophic function. ontosight.ai The neuroprotective effects of thiamine derivatives are thought to be linked to their ability to increase intracellular thiamine levels, which may then exert protective effects through mechanisms beyond the coenzyme function of thiamine diphosphate (B83284). nih.govnih.gov this compound, in particular, has been noted for its significant binding to and inhibitory effect on thiamine-utilizing enzymes like transketolase, which could influence cellular metabolic pathways and neuronal survival. researchgate.net

Influence on Physical Activity and Wakefulness

Recent studies have explored the impact of thiamine derivatives on physical activity and wakefulness. A specific thiamine derivative, thiamine tetrahydrofurfuryl disulfide (TTFD), has been shown to increase dopamine (B1211576) levels in the medial prefrontal cortex of rats, leading to a boost in physical activity. tandfonline.com This effect is associated with the activation of brain regions involved in arousal, such as the ventral tegmental area and the locus coeruleus. tandfonline.comsapub.org

Experiments involving intraperitoneal administration of TTFD to rats demonstrated a subsequent enhancement in both physical activity and wakefulness, as measured by electroencephalography (EEG) and electromyography. tandfonline.comontosight.airesearchgate.net These findings suggest that certain thiamine derivatives can promote arousal and may have the potential to enhance daily vitality. tandfonline.comontosight.ai

Antimicrobial Efficacy of Thiazolone Derivatives

The thiazolone ring is a core structure in many compounds that exhibit a wide range of biological activities, including significant antimicrobial properties.

Broad-Spectrum Antibacterial Activity

Thiazolone derivatives have demonstrated notable efficacy against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria. tandfonline.comresearcher.life The thiazole (B1198619) moiety is considered a fundamental framework for antimicrobial action. jchemrev.com Numerous synthetic thiazole derivatives have been found to possess significant biological activities. jchemrev.com

Studies have shown that certain thiazolone derivatives can inhibit the growth of bacteria such as E. coli and S. aureus. ontosight.ai For instance, some (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives have exhibited high antibacterial activity. semanticscholar.org The antibacterial potential of thiazole derivatives is often compared to standard antibiotics like ciprofloxacin (B1669076). tandfonline.com In some cases, newly synthesized hydrazono-thiazolones have shown broad-spectrum antibacterial potential with minimum inhibitory concentrations (MICs) close to that of ciprofloxacin. tandfonline.com

Antibacterial Activity of Selected Thiazolone Derivatives

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives | B. subtilis, A. flavus | High antibacterial and antifungal activity. | semanticscholar.org |

| Hydrazono-thiazolones (e.g., 6d, 6e, 6j, 6k) | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial potential, with some compounds having MICs near ciprofloxacin. | tandfonline.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (e.g., 43a, 43c) | S. aureus, E. coli, B. subtilis | Promising in-vitro antibacterial activity. | jchemrev.com |

| 1,3-thiazole and benzo[d]thiazole derivatives (11, 12, 13, 14) | Methicillin-resistant S. aureus (MRSA), E. coli | Notable to significant antibacterial activity. | nih.gov |

Anti-HIV, Anti-Tubercular, Antifungal, and Antiviral Properties

Beyond their antibacterial effects, thiazolone derivatives have been investigated for a broader range of antimicrobial activities.

Anti-HIV Activity: A series of novel thiazolone[3,2-a]pyrimidine derivatives have been developed as potent inhibitors of HIV Ribonuclease H (RNase H), an important target for HIV therapy. nih.govresearchgate.net Some of these compounds exhibited inhibitory activity in the low micromolar range. nih.govresearchgate.net Additionally, 2,3-diaryl-1,3-thiazolidin-4-ones have been shown to be highly effective in inhibiting HIV-1 replication at nanomolar concentrations, acting as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). acs.org

Anti-Tubercular Activity: Thiazolone and thiazole derivatives have emerged as promising candidates in the search for new treatments for tuberculosis. nih.govresearchgate.netbenthamscience.combioline.org.br Some synthesized thiazole derivatives have exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with MIC values in the range of 1-2 µg/mL. benthamscience.com Certain Schiff bases of 2-amino thiazoles have also shown good anti-tubercular activity. nih.gov

Antifungal Activity: Thiazolone derivatives have been reported to be effective against various fungal strains, including Candida albicans. ontosight.ainih.gov A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The antifungal action of some thiazole derivatives is comparable to established antifungal agents like fluconazole (B54011) and ketoconazole. jchemrev.commdpi.com

Antiviral Activity: The antiviral potential of thiazole derivatives extends beyond HIV. They have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and herpes viruses. nih.govnih.gov For example, one synthesized thiazolone derivative, 2-[3-(4-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-yl]-N-(4-chlorophenyl)acetamide, was found to efficiently suppress the replication of the SARS-CoV-2 virus. bohrium.com

Broad-Spectrum Antimicrobial Activity of Thiazolone Derivatives

| Activity | Compound Class/Derivative | Target Organism/Virus | Key Findings | Reference |

|---|---|---|---|---|

| Anti-HIV | Thiazolone[3,2-a]pyrimidine derivatives | HIV Ribonuclease H | Inhibitory activity in the low micromolar range. | nih.govresearchgate.net |

| Anti-HIV | 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | Inhibition of HIV-1 replication at nanomolar concentrations. | acs.org |

| Anti-Tubercular | 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | Mycobacterium tuberculosis H37Rv | Potent antimycobacterial activity (MIC 1-2 µg/mL). | benthamscience.com |

| Antifungal | Thiazole derivatives with cyclopropane | Candida albicans | Very strong activity (MIC 0.008–7.81 µg/mL), comparable to or higher than nystatin. | nih.gov |

| Antiviral | 2-[3-(4-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-yl]-N-(4-chlorophenyl)acetamide | SARS-CoV-2 | Efficiently suppresses virus replication. | bohrium.com |

Potential as Novel Antibiotic Targets

Thiazoles and their derivatives, including thiazolin-4-ones, represent a significant class of heterocyclic compounds with notable medicinal value. nih.govtandfonline.com They have been associated with a wide range of pharmacological activities, including antibacterial effects. nih.govtandfonline.comresearchgate.net The emergence of bacterial resistance to existing antibiotics necessitates the discovery of antimicrobial agents with new structural designs and mechanisms of action. nih.gov

Studies have evaluated thiazolin-4-one derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have demonstrated moderate to good inhibitory activity. nih.govscielo.br For instance, certain 2-(1-naphthylamino)-5-arylidene-thiazolin-4-ones have shown greater activity against Staphylococcus aureus than other tested compounds. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors of tryptophanyl-tRNA synthetase, a crucial enzyme for bacterial protein synthesis. nih.gov

The antibacterial potential of hydrazono-thiazolones has also been investigated. tandfonline.comtandfonline.com Several synthesized compounds in this class exhibited noteworthy activity against various bacterial species, with some showing broad-spectrum potential. tandfonline.comtandfonline.com The minimum inhibitory concentration (MIC) values of some of these derivatives were comparable to the antibiotic ciprofloxacin against specific pathogens, highlighting their potent antibacterial capabilities. tandfonline.comtandfonline.com

Antiproliferative and Anticancer Activities

Thiamine and its derivatives have a complex and sometimes dual role in cancer biology. researchgate.netaimspress.com While some studies suggest that lower doses of thiamine might promote the proliferation of certain tumor cells, high doses have been shown to have an inhibitory effect. researchgate.netnih.gov This has led to research into thiamine analogs, such as oxythiamine and this compound diphosphate, as potential anticancer agents. ub.edud-nb.info Thiazolidin-4-one derivatives, a related class of compounds, have also shown potential in inhibiting the proliferation of cancer cells. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., Breast Cancer Cells)

High doses of thiamine have been found to significantly reduce the proliferation of breast cancer cells, such as the MCF-7 cell line. mdpi.com This effect is thought to be due to an inhibitory impact on cell proliferation rather than the induction of apoptosis or cell cycle arrest. mdpi.com The growth-inhibitory effect of thiamine depletion on breast cancer cells has been demonstrated using the enzyme thiaminase, which degrades thiamine. d-nb.infonih.gov

Thiamine treatment has been observed to decrease lactate (B86563) levels in the growth media of breast cancer cells, suggesting a reduction in glycolysis. mdpi.com Furthermore, it has been shown to increase the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex in these cells. mdpi.com The thiamine analog oxythiamine has also been shown to reduce tumor cell growth in vitro. d-nb.info

Modulating Metabolic State in Cancer Cells

Cancer cells often exhibit altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.complos.org Thiamine-dependent enzymes are key players in metabolic pathways that are frequently altered in cancer. plos.orgresearchgate.net

Treatment with high-dose thiamine has been shown to shift the metabolic state of breast cancer cells from anaerobic glycolysis towards more aerobic metabolism. mdpi.com This is evidenced by increased activity of pyruvate dehydrogenase (PDH), an enzyme that links glycolysis to the Krebs cycle, and decreased production of lactate. nih.govmdpi.com By promoting aerobic mitochondrial metabolism, the generation of glycolytic intermediates and building blocks necessary for rapid cell division is reduced, thereby stunting cancer cell proliferation. mdpi.com Thiaminase, an enzyme that depletes thiamine, has been shown to decrease the oxygen consumption rate and increase the extracellular acidification rate in cancer cells, consistent with the inhibition of thiamine-dependent enzymes like pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes. plos.orgresearchgate.net

Cytostatic Activity against Neuroblastoma Cells

Thiamine and its derivatives have demonstrated cytostatic activity against neuroblastoma cells. nih.gov One thiamine analog, 3-decyloxycarbonylmethyl-4-methyl-5-(2-hydroxyethyl)thiazolium (DMHT), which lacks a pyrimidine (B1678525) ring, has shown high cytostatic activity against these cells. nih.gov In experiments with rat brain synaptosomes, both DMHT and thiamine influenced the activity of the pyruvate dehydrogenase complex (PDC). nih.gov

Furthermore, thiamine deficiency has been found to decrease the mRNA levels and activity of transketolase in neuroblastoma cells. d-nb.info Studies have also shown that benfotiamine, a thiamine precursor, can protect neuroblastoma cells against toxicity induced by paraquat (B189505) and β-amyloid. nih.govuliege.be Another thiamine precursor, dibenzoylthiamine (DBT), has been shown to protect neuroblastoma cells from paraquat toxicity by counteracting oxidative stress. mdpi.commdpi.com

Immunomodulatory Effects

Thiamine plays a role in the proper functioning of the immune system. researchgate.net It has been suggested that thiamine can modulate inflammation by mitigating metabolic shifts during the activation of immune cells. researchgate.net Thiamine deficiency can impact the immune system through mechanisms such as increased inflammatory response and oxidative stress. researchgate.netresearchgate.net

Thiamine exerts antioxidant effects, protecting cell surface sulfhydryl groups on neutrophils from oxidative damage. mdpi.com It can also inhibit the stimulation of NF-κB and the formation of pro-inflammatory cytokines in macrophages that are mediated by oxidative stress. mdpi.com The thiamine derivative allithiamine has been shown to have inhibitory effects on the production of pro-inflammatory cytokines and the maturation process in dendritic cells induced by lipopolysaccharide (LPS). researchgate.net Furthermore, thiamine treatment has been found to lower baseline levels of the pro-inflammatory cytokine IL-17 and increase levels of the anti-inflammatory cytokine IL-22. nih.gov

Bioavailability Considerations of this compound Derivatives

The bioavailability of thiamine and its derivatives is a critical factor for their therapeutic efficacy. nih.govnih.gov Thiamine hydrochloride has a relatively low bioavailability, estimated to be between 3.7% and 5.3%. nih.gov This is due to a combination of a saturable active transport mechanism at lower doses and passive diffusion at higher doses. nih.gov

To overcome this limitation, lipid-soluble thiamine derivatives have been developed, which exhibit significantly higher bioavailability. nih.gov These include S-acyl thiamine derivatives and lipid-soluble thiamine disulfide derivatives. nih.gov A comparative study on the bioavailability of different thiamine preparations, including benfotiamine (S-benzoylthiamine-O-monophosphate), fursultiamine (B1674287) (thiamintetrahydrofurfuryldisulfide), and thiaminedisulfide, found that benfotiamine had the most favorable absorption characteristics. nih.gov After oral administration, benfotiamine led to a more rapid and higher increase in thiamine levels in plasma and hemolysate compared to the other preparations. nih.gov This suggests that benfotiamine is well-suited for therapeutic applications due to its excellent bioavailability. nih.gov While some in vitro studies have found similar effects between thiamine and its derivatives, differences in in vivo efficacy can often be attributed to these variations in bioavailability. nih.gov

Interactive Data Tables

Table 1: Antibacterial Activity of Selected Thiazolin-4-one Derivatives

| Compound | Target Bacteria | Activity | Reference |

| 3a–c, 3e–h, 6b–c, 9a–c | Staphylococcus aureus | Better MIC values than moxifloxacin | nih.gov |

| 3h, 9b | Staphylococcus aureus | Similar effect to indolmycin | nih.gov |

| 3f, 8, 9b, 9e, 10 | E. coli ATCC 25922 | Slightly more active than other tested compounds | nih.gov |

| 6d, 6e, 6j, 6k | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial potential | tandfonline.comtandfonline.com |

Table 2: Effects of Thiamine and its Derivatives on Cancer Cells

| Compound/Treatment | Cell Line | Effect | Reference |

| High-dose Thiamine | MCF-7 (Breast Cancer) | Reduced cell proliferation | mdpi.com |

| High-dose Thiamine | SK-N-BE (Neuroblastoma), Panc-1 (Pancreatic) | Reduced cell proliferation | nih.gov |

| Thiaminase | Breast Cancer Cells | Growth inhibitory effect | d-nb.infonih.gov |

| Thiaminase | RS4 (Leukemia), MCF-7 (Breast Cancer) | Decreased oxygen consumption, increased extracellular acidification | plos.orgresearchgate.net |

| Oxythiamine | Various tumor cells | Reduced in vivo and in vitro tumor cell growth | d-nb.info |

| DMHT | Neuroblastoma cells | High cytostatic activity | nih.gov |

Advanced Analytical Methodologies in Thiamine Thiazolone Research

Chromatographic Techniques for Quantification

Chromatographic methods are fundamental to the quantitative analysis of thiamine (B1217682) thiazolone and its derivatives in various biological matrices. These techniques offer high separation efficiency and sensitivity, which are crucial for distinguishing and measuring the compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely employed method for the determination of thiamine and its related compounds, including thiamine thiazolone. nih.govresearchgate.net This technique is prized for its sensitivity and specificity. The common approach involves the pre-column or post-column oxidation of the thiamine moiety to the highly fluorescent thiochrome derivative. nih.govresearchgate.net This derivatization step significantly enhances the detection limits of the analysis.

The chromatographic separation is typically achieved using reversed-phase columns, such as C18, which effectively separate thiamine analogues from other components in the sample matrix. researchgate.net The mobile phase composition is optimized to achieve the best resolution and peak shape. Isocratic elution, a simpler and more robust method, can be employed where the mobile phase composition remains constant throughout the run.

Key parameters for the HPLC-fluorescence detection of thiamine derivatives are summarized in the table below. While these are typical for thiamine, they are adaptable for this compound analysis, with adjustments to the gradient and retention times expected due to structural differences.

| Parameter | Typical Value |

| Excitation Wavelength | ~366 nm |

| Emission Wavelength | ~435 nm |

| Column | C18 Reversed-Phase |

| Mobile Phase | Buffer/Organic Modifier Mixture |

| Derivatization | Oxidation to Thiochrome |

This interactive table summarizes typical parameters for HPLC-fluorescence detection of thiamine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Tracking

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for metabolomics and the tracking of metabolites of compounds like this compound. researchgate.netnih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com LC-MS/MS allows for the simultaneous quantification of a parent compound and its various metabolites, providing a comprehensive picture of its metabolic fate. researchgate.net

In the context of this compound research, LC-MS/MS can be used to identify and quantify metabolites in biological samples such as plasma, urine, and tissue extracts. nih.govnih.gov The method typically involves a simple one-step extraction followed by a rapid chromatographic separation. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

A generalized workflow for LC-MS/MS based metabolite tracking of this compound would involve:

Sample Preparation: Extraction of this compound and its metabolites from the biological matrix.

Chromatographic Separation: Separation of the parent compound and its metabolites using a suitable LC column and mobile phase gradient.

Mass Spectrometric Detection: Ionization of the analytes and detection using tandem mass spectrometry, monitoring for specific mass transitions.

This methodology has been successfully applied to the study of thiamine and its phosphate (B84403) esters, and its application to this compound would provide invaluable insights into its metabolic pathways. researchgate.net

Spectroscopic and Structural Analysis Methods

Spectroscopic and structural analysis techniques are indispensable for the definitive identification and characterization of this compound and its interactions with biological macromolecules.

FT-IR, NMR, and HR-MS for Structural Elucidation

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).

FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of a thiamine-related compound will show characteristic absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations, which can be compared to the spectrum of thiamine to identify structural modifications in the thiazolone ring. researchgate.net

NMR spectroscopy (both ¹H and ¹³C) is crucial for determining the precise connectivity of atoms within the molecule. Chemical shifts, coupling constants, and nuclear Overhauser effects provide detailed information about the molecular structure and conformation.

HR-MS provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition with a high degree of confidence. This is essential for confirming the identity of novel metabolites or synthetic analogues of this compound.

X-ray Crystallography for Enzyme-Inhibitor Complex Characterization

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, it is particularly valuable for characterizing the interactions between the inhibitor and its target enzymes.

A notable example is the crystal structure of the E1 component of the Escherichia coli pyruvate (B1213749) dehydrogenase multienzyme complex in complex with this compound diphosphate (B83284) (ThTDP). nih.gov This study revealed that ThTDP binds to the enzyme with a higher affinity than the natural cofactor, thiamin diphosphate (ThDP). The crystal structure showed that the binding of ThTDP induces conformational changes in the active site, leading to the formation of additional hydrogen bonds between the inhibitor and the protein. nih.gov These detailed structural insights explain the potent inhibitory activity of this compound and provide a basis for the design of new, more effective inhibitors.

The structural analysis of such enzyme-inhibitor complexes provides a static snapshot of the binding mode, which is invaluable for understanding the mechanism of inhibition and for structure-based drug design.

UV-Vis, Multidimensional and Multinuclear NMR, and EPR in Metal Ion Studies

The interaction of thiamine and its analogues with metal ions is a significant area of research. A variety of spectroscopic techniques are employed to study these interactions:

UV-Visible (UV-Vis) spectroscopy can be used to monitor the changes in the electronic absorption spectrum of this compound upon binding to a metal ion. This can provide information about the formation of metal complexes and their stoichiometry. researchgate.net

Multidimensional and Multinuclear NMR techniques can provide detailed information about the structure and dynamics of metal complexes in solution. By observing the NMR signals of both the ligand and the metal nucleus (if NMR-active), it is possible to determine the coordination sphere of the metal ion and the conformation of the ligand upon binding.

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying systems with unpaired electrons, such as paramagnetic metal ions or organic radicals. plos.org In the context of this compound research, EPR can be used to investigate the electronic structure of metal centers in enzymes that interact with this inhibitor, and to detect the formation of radical intermediates in enzymatic reactions. plos.org

These spectroscopic methods, when used in combination, provide a comprehensive understanding of the coordination chemistry of this compound with various metal ions, which is crucial for elucidating its role in biological systems.

Biochemical Assays for Enzyme Activity

Biochemical assays are fundamental in this compound research for elucidating its interactions with and effects on thiamine-dependent enzymes. These assays provide quantitative data on how the compound influences enzyme kinetics and function, offering insights into its potential as an inhibitor or modulator of key metabolic pathways.

The Erythrocyte Transketolase Activity (ETKA) assay is a well-established functional biomarker for assessing thiamine status. nih.govnih.gov Since the enzyme transketolase requires thiamine diphosphate (ThDP) as a cofactor for its activity in the pentose (B10789219) phosphate pathway, its activity in red blood cells (erythrocytes) reflects the body's thiamine sufficiency. nih.govactascientific.com The assay is not just a measure of baseline enzyme activity but more critically, it determines the degree of enzyme saturation with its cofactor, ThDP. nih.gov

The core principle of the assay involves measuring the transketolase activity in a hemolysate sample before and after the addition of exogenous ThDP. cornell.edu The difference between these two measurements is known as the "thiamine pyrophosphate effect" (TPPE) or is expressed as the erythrocyte transketolase activity coefficient (ETKAC). nih.govcornell.edu A significant increase in enzyme activity (typically >20-25%) after adding ThDP indicates that the enzyme was not fully saturated, signifying a thiamine deficiency. actascientific.comcornell.edu In the context of this compound research, this assay can be adapted to investigate whether this compound or its pyrophosphate derivative competes with ThDP for the binding site on transketolase, thereby inhibiting its activity.

The assay is typically performed using a spectrophotometric method that monitors the rate of NADH depletion at 340 nm, which is coupled to the transketolase reaction. actascientific.comcornell.edu While the ETKA assay is a sensitive and specific tool, a lack of harmonization in protocols and deficiency cutoffs has been a challenge, prompting calls for standardized procedures to ensure reliability and comparability across studies. nih.govnih.gov

Table 1: Interpretation of ETKA Assay Results

| ETK Activity Coefficient (ETKAC) | Thiamine Status Interpretation |

|---|---|

| <1.15 | Sufficient |

| 1.15–1.25 | Moderate risk of deficiency |

| >1.25 | High risk of deficiency |

This interactive table summarizes the typical cutoff values used to interpret thiamine status from ETKAC results, as highlighted in research. scispace.com

The pyruvate dehydrogenase (PDH) complex is a critical multi-enzyme complex that serves as a gatekeeper for cellular energy metabolism, catalyzing the conversion of pyruvate to acetyl-CoA. researchgate.net Its E1 subunit is a ThDP-dependent enzyme, making PDH activity a key area of investigation for thiamine derivatives like this compound. researchgate.netchemrxiv.org Research has specifically examined the binding of thiamin thiazolone pyrophosphate to the mammalian PDH complex and its subsequent effects on the complex's regulatory enzymes, kinase and phosphatase. nih.gov

Assays to measure PDH activity are vital for understanding how this compound might act as an inhibitor. chemrxiv.org A common method is a spectrophotometric assay that measures the rate of a reaction catalyzed by the E1 subunit. mdpi.com For example, the reduction of a dye like 2,6-dichloroindophenol (DCPIP) can be monitored to determine enzyme activity under various conditions, such as different pH levels or temperatures. mdpi.com Such assays are crucial for determining the potency and selectivity of thiamine analogues as inhibitors of PDH. researchgate.netchemrxiv.org Given that thiamine deficiency can impair PDH function, leading to a buildup of lactate (B86563), these assays are also relevant in clinical contexts like septic shock where metabolic resuscitation is a concern. grantome.com

In Silico Approaches and Computational Modeling

In silico methods have become indispensable in modern drug discovery and biochemical research, allowing scientists to predict and analyze molecular interactions before undertaking costly and time-consuming laboratory experiments. For this compound, these computational tools are used to model its binding to target enzymes, simulate its dynamic behavior, and predict its pharmacokinetic properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com The primary goal is to predict the binding mode and affinity, often expressed as a binding energy score in kcal/mol. nih.gov

In the study of this compound, docking simulations are used to understand how it interacts with the active sites of thiamine-dependent enzymes like transketolase or pyruvate dehydrogenase. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiazolone derivative and specific amino acid residues in the enzyme's binding pocket. nih.govnih.gov For instance, docking studies of thiamine itself with various proteins have shown that interactions like π-stacking with tyrosine residues and hydrogen bonding with aspartate residues are crucial for stable binding. nih.gov By comparing the docking results of this compound with those of the natural substrate (thiamine), researchers can hypothesize its mechanism of action, for example, as a competitive inhibitor.

Table 2: Example Molecular Docking Parameters for Thiazole (B1198619) Derivatives

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiamine | Angiotensin-Converting Enzyme | -6.7 | ASP:415, HIS:513, LYS:454 |

| Thiazole Derivative 5c | Tubulin | -13.42 | AsnB249, AsnA101 |

| Thiazole Derivative 7c | Tubulin | -14.50+ | LeuB248, LysB254, AlaB316 |

This interactive table presents sample data from molecular docking studies of thiamine and other thiazole derivatives, illustrating the types of outputs generated from such analyses. nih.govnih.gov

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. plos.orgmdpi.com This technique provides deeper insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding. plos.org

For a this compound-enzyme complex identified through docking, an MD simulation can be run to assess its stability in a simulated physiological environment (typically in a water box with ions). nih.gov Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial docked pose, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. researchgate.net A stable complex will typically show low and converging RMSD values over the simulation period (e.g., 10 to 100 nanoseconds). plos.orgnih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over time, thus validating the proposed binding mode. researchgate.net

Before a compound can be considered a potential therapeutic agent, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction allows for an early assessment of a molecule's "drug-likeness" without the need for initial synthesis. nih.gov Computational tools and web servers can calculate a range of physicochemical and pharmacokinetic parameters for thiazolone derivatives. plos.org

Key predicted parameters include lipophilicity (e.g., CLogP), which affects how a molecule passes through cell membranes; aqueous solubility; gastrointestinal absorption; and blood-brain barrier permeability (LogBB). nih.govplos.org Furthermore, these tools often check for compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. A favorable ADME profile for a this compound derivative would include good predicted gastrointestinal absorption and a low likelihood of toxicity, highlighting its potential as a viable drug candidate. nih.gov

This interactive table outlines important ADME parameters that are computationally predicted for compounds like thiazolone derivatives to assess their drug-like properties. nih.govplos.org

Emerging Research Themes and Future Directions

Development of Selective Enzyme Inhibitors Based on Thiamine (B1217682) Thiazolone Scaffolds

The chemical structure of thiamine thiazolone serves as a foundational scaffold for designing potent enzyme inhibitors. Its diphosphorylated form, this compound diphosphate (B83284) (ThTDP), is a powerful inhibitor of several thiamine diphosphate (ThDP)-dependent enzymes. researchgate.net These enzymes are critical for cellular metabolism, and their inhibition is a key strategy in various therapeutic contexts.

Research has shown that ThTDP binds with high affinity to the E1 component of the pyruvate (B1213749) dehydrogenase (PDH) complex and to transketolase (TKT), enzymes that are central to carbohydrate metabolism. researchgate.netresearchgate.net The inhibitory mechanism stems from the replacement of the C2 proton on the thiazolium ring with an oxygen atom, which effectively inactivates the enzyme's catalytic function. researchgate.net

However, a significant challenge in this area is achieving selectivity. Early research indicated that cofactor analogs like ThTDP often exhibit poor selectivity, inhibiting multiple ThDP-dependent enzymes simultaneously. ub.eduscirp.org For instance, ThTDP inhibits both transketolase and pyruvate dehydrogenase, which can complicate its therapeutic application. ub.edu The quest for selectivity involves modifying the this compound scaffold to exploit subtle structural differences in the active sites of various ThDP-dependent enzymes. The binding affinity of ThTDP varies significantly between enzymes; for example, its affinity for pyruvate dehydrogenase is about 100-fold higher than for pyruvate decarboxylase. researchgate.net This variation is attributed to specific, non-conserved amino acid residues within the enzyme's active site that can form additional hydrogen bonds with the inhibitor but not with the natural cofactor, ThDP. researchgate.net

Future development hinges on synthesizing novel analogues that enhance these specific interactions to target one enzyme over others, paving the way for more precise therapeutic agents.

Table 1: Comparative Inhibition Profile of this compound Diphosphate (ThTDP)

| Target Enzyme | Role in Metabolism | Inhibition by ThTDP | Key Finding | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase (PDH) | Links glycolysis to the citric acid cycle | Potent inhibitor | Binds with significantly greater affinity than the natural cofactor, ThDP. | researchgate.net |

| Transketolase (TKT) | Key enzyme in the pentose (B10789219) phosphate (B84403) pathway | Potent inhibitor | Inhibition leads to decreased production of ribose for nucleic acid synthesis. | ub.eduscirp.org |

| 2-Oxoglutarate Dehydrogenase (OGDH) | Rate-limiting step in the citric acid cycle | Potent inhibitor | Known to be inhibited by thiamine analogues. | researchgate.net |

| Pyruvate Decarboxylase (PDC) | Decarboxylates pyruvate (in yeast/plants) | Weaker inhibitor | Binds with ~100-fold lower affinity compared to PDH. | researchgate.net |

Investigation of Non-Coenzymatic Roles of this compound Derivatives

While the primary focus of this compound research has been on its role as a competitive inhibitor that mimics the coenzyme ThDP, investigations into potential non-coenzymatic functions are an emerging theme. Thiamine and its natural derivatives are known to have roles independent of their coenzyme function, such as modulating ion channel activity and participating in neurotransmission. chemrxiv.orgwardelab.com

For this compound specifically, some studies have revealed effects that may extend beyond simple enzyme inhibition. Research has shown that this compound can reduce the production of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs) in a dose-dependent manner. researchgate.netplos.org NETs are web-like structures involved in inflammation and autoimmune diseases, and their formation is often ROS-dependent. plos.org While this effect is linked to the inhibition of transketolase, a key enzyme for producing NADPH needed for ROS generation, it highlights a broader physiological impact on cellular signaling and inflammatory processes. plos.org The ability to modulate such pathways suggests a role that intersects with cellular stress responses, independent of direct metabolic catalysis.

Future studies are needed to decouple these downstream effects from direct enzyme inhibition and to explore whether this compound derivatives can interact with other cellular targets, such as cell signaling proteins or transcription factors, similar to the known non-coenzymatic functions of natural thiamine phosphates. chemrxiv.org

Therapeutic Applications in Thiamine Deficiency-Related Disorders

Thiamine deficiency can lead to severe and life-threatening neurological and cardiovascular disorders, such as Wernicke-Korsakoff syndrome and beriberi. ontosight.ainih.govwikipedia.org The administration of thiamine is the standard treatment, but its effectiveness can be limited by its transport and bioavailability, especially in cases of impaired intestinal absorption seen in alcohol use disorder. msdmanuals.com

This compound is being investigated as a potential therapeutic agent for these conditions due to its distinct chemical properties. ontosight.ai As a derivative of thiamine, it has the potential to address the metabolic crisis caused by thiamine deficiency. ontosight.ai Some research suggests that its structural modifications may allow it to cross the blood-brain barrier more readily and exhibit improved bioavailability compared to standard thiamine supplements. ontosight.ai This is crucial for treating the neurological symptoms of thiamine deficiency, which arise from impaired energy metabolism in the brain. nih.gov

By acting as a potent mimic of the active form of thiamine, this compound could potentially reactivate thiamine-dependent enzymatic pathways more effectively in deficient states. ontosight.ai Although research is ongoing, the use of this compound and other derivatives represents a promising strategy to overcome the limitations of conventional thiamine supplementation and offer a more robust treatment for disorders stemming from its deficiency. ontosight.ainih.gov

Exploration of this compound in Cancer Metabolism Reprogramming

Cancer cells exhibit profound metabolic reprogramming, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect) and an upregulation of biosynthetic pathways to support rapid proliferation. aimspress.commdpi.com Thiamine-dependent enzymes are pivotal in these altered metabolic networks, making them attractive targets for cancer therapy. plos.org

This compound is a key molecule in this area of research due to its established role as a potent transketolase (TKT) inhibitor. researchgate.netub.edu TKT is a critical enzyme in the pentose phosphate pathway (PPP), which provides cancer cells with two essential resources: NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for the synthesis of nucleic acids needed for cell division. ub.edu

Studies have shown that inhibiting TKT with thiamine antagonists like oxythiamine (B85929) and this compound can suppress the proliferation of tumor cells. ub.eduresearchgate.net By blocking the PPP, this compound effectively chokes off the supply of building blocks for DNA and RNA, which can induce an arrest of the cell cycle. ub.edu The treatment of breast cancer cells with thiamine has been shown to reduce proliferation by decreasing glycolysis and activating the pyruvate dehydrogenase complex, shifting metabolism away from the anaerobic state favored by many cancers. aimspress.commdpi.com this compound, by inhibiting key thiamine-dependent enzymes, could produce similar or more potent effects. This strategy aims to exploit the metabolic vulnerabilities of cancer cells, offering a targeted approach to halt their growth. aimspress.com

Table 2: Impact of Inhibiting Thiamine-Dependent Pathways in Cancer Cells

| Metabolic Target | Inhibitor/Modulator | Effect on Cancer Cells | Potential Outcome | Reference |

|---|---|---|---|---|

| Transketolase (TKT) | This compound, Oxythiamine | Inhibition of the pentose phosphate pathway, reduced ribose synthesis. | Decreased nucleic acid production and reduced cell proliferation. | ub.eduresearchgate.net |

| Pyruvate Dehydrogenase (PDH) | Thiamine | Activation of the PDH complex. | Shift from glycolysis to aerobic metabolism, reduced proliferation. | mdpi.com |

| Overall Thiamine Metabolism | Thiaminase (enzyme that depletes thiamine) | Decreased oxygen consumption, accumulation of PPP intermediates. | Growth inhibition in leukemia and breast cancer xenografts. | plos.org |

Advanced Studies on this compound Transport Mechanisms

For any compound to be therapeutically effective, it must be able to reach its target inside the cell. The transport of thiamine itself is a well-regulated process mediated by specific high-affinity transporters, primarily SLC19A2 and SLC19A3. nih.govbiorxiv.org These transporters are essential for uptake from the diet and into crucial tissues like the brain. biorxiv.org

The transport mechanism for this compound is a subject of advanced study because its structural difference from thiamine—specifically the neutral thiazolone ring replacing the positively charged thiazolium ring—suggests it may not use the same transport system. researchgate.netchemrxiv.org Positively charged molecules like thiamine require active transport, a process that can be a rate-limiting step. chemrxiv.org In contrast, uncharged or hydrophobic thiamine analogues can often diffuse more freely across cell membranes, bypassing the need for specific transporters. mdpi.com

This potential for alternative transport is a significant advantage. It implies that this compound might be less susceptible to issues arising from dysfunctional thiamine transporters, a condition seen in some genetic disorders and potentially in other diseases. wikipedia.org Furthermore, bypassing active transport could lead to more efficient cellular uptake, enhancing its potency as an enzyme inhibitor. chemrxiv.org Future research using advanced techniques, such as cryo-electron microscopy on transport proteins and cellular uptake assays with radiolabeled this compound, will be crucial to fully elucidate its transport mechanisms and optimize its delivery for therapeutic purposes. nih.gov

Integration of Omics Data for Comprehensive Metabolic Understanding

To fully grasp the cellular impact of this compound, researchers are moving towards a systems-level approach by integrating various "omics" datasets. This includes transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). frontiersin.org Such an integrated approach provides a holistic view of the metabolic network and how it adapts to the inhibition of key enzymes by this compound. nih.gov

While studies specifically integrating multi-omics data for this compound are still emerging, the methodology has been established in related contexts. For example, metabolomic studies on cells treated with thiaminase (an enzyme that degrades thiamine) have validated the inhibition of TDEs by showing an accumulation of their substrates (e.g., ribose) and a decrease in their products. plos.org

Applying this to this compound would involve:

Metabolomics: To quantify the direct metabolic consequences of enzyme inhibition, such as the buildup of pyruvate and pentose phosphates and the depletion of citric acid cycle intermediates.

Proteomics: To determine if cells compensate for the inhibition by upregulating the expression of the targeted enzymes or related metabolic pathways.

Transcriptomics: To analyze changes in gene expression that reveal broader cellular responses, including stress pathways, cell cycle regulation, and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.